molecular formula C6H14ClN3 B1310656 Piperidine-1-carboximidamide Hydrochloride CAS No. 41316-49-8

Piperidine-1-carboximidamide Hydrochloride

Cat. No.: B1310656
CAS No.: 41316-49-8
M. Wt: 163.65 g/mol
InChI Key: AGVOIHMRBFEGBE-UHFFFAOYSA-N
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Description

Piperidine-1-carboximidamide hydrochloride is a hydrochloride salt of piperidine-1-carboximidamide. This compound is known for its applications in the chemical and pharmaceutical industries. It is a solid, white to slightly yellow crystalline substance that is highly soluble in water .

Mechanism of Action

Target of Action

Piperidine-1-carboximidamide Hydrochloride, a derivative of piperidine, has been found to target several key proteins in the body. It has been reported to target EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling and regulation of cell growth. EGFR is a receptor tyrosine kinase that, when activated, can stimulate cell proliferation. BRAF is a protein kinase involved in sending signals within cells and plays a role in cell division and differentiation. CDK2 is a cyclin-dependent kinase that regulates the cell cycle.

Mode of Action

For instance, it has been reported to inhibit EGFR, BRAF, and CDK2 , which can lead to a decrease in cell proliferation and an increase in cell death. This makes this compound a potential therapeutic agent for conditions characterized by uncontrolled cell growth, such as cancer.

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with its targets. By inhibiting EGFR, BRAF, and CDK2, it can affect pathways related to cell proliferation, differentiation, and survival. For example, the inhibition of EGFR can disrupt the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Similarly, the inhibition of BRAF can affect the RAF/MEK/ERK pathway, which is also involved in cell proliferation and survival .

Result of Action

The result of this compound’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . By inhibiting key proteins involved in cell growth and survival, this compound can disrupt the normal functioning of these cells, leading to their death. This makes it a potential therapeutic agent for conditions characterized by uncontrolled cell growth.

Biochemical Analysis

Biochemical Properties

Piperidine-1-carboximidamide Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) kinases. These interactions are crucial for understanding the compound’s potential as an antiproliferative agent. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting cell cycle regulation and signal transduction pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to induce cell cycle arrest and apoptosis in cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and pancreatic cancer (Panc-1) cells . The compound influences cell function by modulating cell signaling pathways, such as the EGFR and BRAF pathways, and altering gene expression related to cell proliferation and survival. Additionally, it affects cellular metabolism by disrupting the normal metabolic flux, leading to reduced cell viability and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. The compound acts as an inhibitor of CDKs and EGFR kinases, binding to their active sites and preventing their phosphorylation activity . This inhibition leads to the disruption of downstream signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and survival. Furthermore, the compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The effects may vary depending on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as lysine decarboxylase and copper amine oxidase . These interactions lead to the formation of intermediate compounds that are further metabolized to produce the active form of the compound. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, binding proteins within the cytoplasm and nucleus help in its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in inhibiting target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine-1-carboximidamide hydrochloride can be synthesized through the condensation of piperidine hydrochloride with cyanamide in a buffered solution (pH = 8-9) consisting of piperidine hydrochloride and piperidine. This method yields the compound in high purity and efficiency .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Piperidine-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other chemical compounds .

Scientific Research Applications

Piperidine-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine-1-carboximidamide hydrochloride is unique due to its specific structure and properties, which make it suitable for a wide range of applications in research and industry. Its ability to inhibit key enzymes involved in cancer progression sets it apart from other similar compounds .

Properties

IUPAC Name

piperidine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.ClH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVOIHMRBFEGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458993
Record name Piperidine-1-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41316-49-8
Record name Piperidine-1-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of piperidine (4.95 ml, 50 mmol), diisopropylethylamine (8.73 ml, 50.0 mmol) and 1H-1,2,4-triazole-1-carboximidamide hydrochloride (6.11 g, 55.0 mmol) in N,N-dimethylformamide (20 ml) was stirred at room temperature over the weekend. Ether (50 ml) was added to the reaction mixture and the mixture was stirred at room temperature for 10 minutes. The ether layer was separated and DMF layer was stirred with ether (50 ml) at 5° C. (ice water bath) for 10 minutes and the ether layer was separated from the residue. Ether (30 ml) was added to the residue and the mixture was stirred at 5° C. The resulting solid was triturated with ether, collected, washed with ether and dried to give the title compound as a colourless solid (3.55 g, 43%). LC/MS [M+H]+=128.
Quantity
4.95 mL
Type
reactant
Reaction Step One
Quantity
8.73 mL
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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